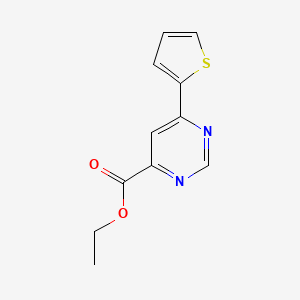
6-(チオフェン-2-イル)ピリミジン-4-カルボン酸エチル
説明
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate, also known as ETPC, is an organic compound with a unique structure, consisting of two nitrogen atoms, two sulfur atoms, and four carbon atoms. It is a colorless, odorless, and slightly viscous liquid. ETPC has been widely studied due to its potential applications in medicinal chemistry and organic synthesis.
科学的研究の応用
抗菌活性
チオフェン誘導体は、6-(チオフェン-2-イル)ピリミジン-4-カルボン酸エチルなどの化合物を含め、その抗菌特性について研究されています。 それらは、さまざまな微生物株に対する有効性から、新しい抗菌剤の開発のための潜在的な候補とされています .
鎮痛および抗炎症用途
これらの化合物には鎮痛および抗炎症作用も示されており、新しい鎮痛薬および抗炎症薬の研究において貴重な存在となっています .
降圧特性
研究によると、チオフェン誘導体は降圧効果を持つ可能性があり、高血圧の治療に役立つ可能性があります .
抗腫瘍活性
特定のチオフェン誘導体は抗腫瘍特性を持つ可能性があることを示唆する証拠があり、がん治療研究の潜在的な道筋を提供しています .
腐食抑制
材料科学の分野では、これらの化合物は、さまざまな産業における金属部品の寿命を延ばすために不可欠な、金属の腐食を抑制する能力について研究されています .
発光ダイオード (LED) の製造
チオフェン誘導体は、その半導体特性により LED の製造に使用されており、ディスプレイ技術の進歩に貢献しています .
多核ピリミジン誘導体の合成
6-(チオフェン-2-イル)ピリミジン-4-カルボン酸エチルは、さまざまな薬理作用を持つ多核ピリミジン誘導体の合成における前駆体として使用できます .
生物活性化合物の開発
最後に、これらの化合物は、潜在的な治療用途を含む、さまざまな生物学的効果を持つ高度な化合物を開発する上で、医化学者にとって重要な役割を果たしています .
作用機序
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .
生化学分析
Biochemical Properties
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antioxidant, and anticancer activities . The compound interacts with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . Additionally, it has shown inhibitory effects on microbial enzymes, contributing to its antimicrobial properties .
Cellular Effects
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity against human lung cancer cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by inhibiting specific kinases, leading to altered gene expression and reduced cell proliferation . Furthermore, its antioxidant properties help protect cells from oxidative stress, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as prolyl-4-hydroxylase, inhibiting their activity and thereby affecting collagen synthesis . Additionally, it interacts with microbial enzymes, disrupting their function and contributing to its antimicrobial properties . The compound also modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. Its degradation products may have different biological activities, which can influence long-term cellular effects . In in vitro studies, the compound has shown sustained cytotoxic activity against cancer cells, while in in vivo studies, its effects on cellular function have been consistent over time .
Dosage Effects in Animal Models
The effects of Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . It accumulates in specific tissues, where it exerts its biological effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
Ethyl 6-(thiophen-2-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biological activity. Studies have shown that the compound accumulates in the cytoplasm and nucleus, where it modulates gene expression and cellular processes .
特性
IUPAC Name |
ethyl 6-thiophen-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-6-8(12-7-13-9)10-4-3-5-16-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBBRGYKCMIAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



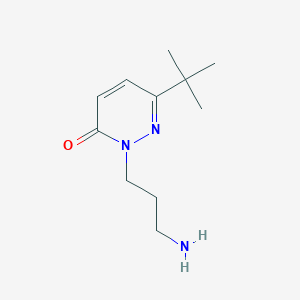
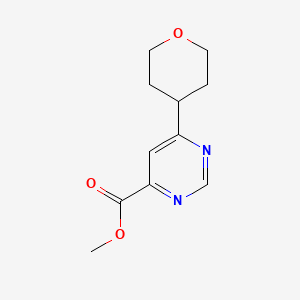

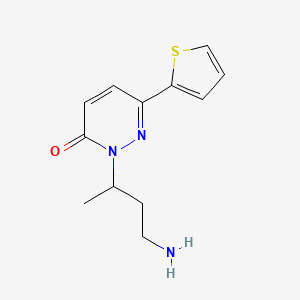
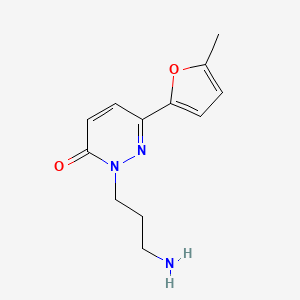
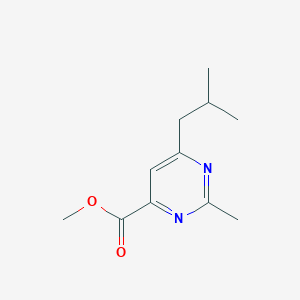
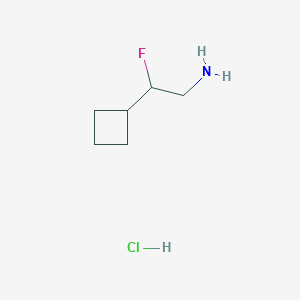
amine hydrochloride](/img/structure/B1484494.png)
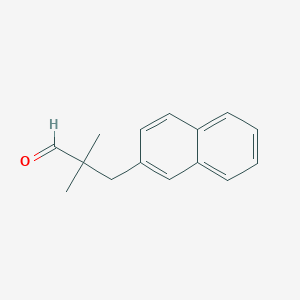
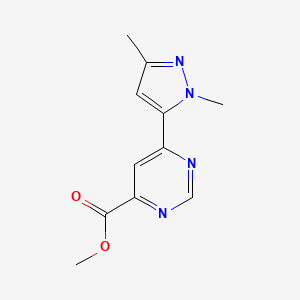
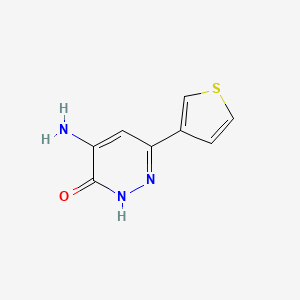
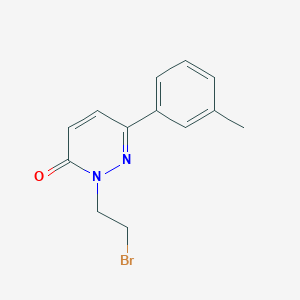
amine hydrochloride](/img/structure/B1484502.png)
![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)